molecular formula C10H8INO2 B12853712 (5-(4-Iodophenyl)isoxazol-3-yl)methanol

(5-(4-Iodophenyl)isoxazol-3-yl)methanol

Cat. No.: B12853712
M. Wt: 301.08 g/mol
InChI Key: VPDNSZROMMVRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(4-Iodophenyl)isoxazol-3-yl)methanol is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features an isoxazole ring, a privileged five-membered heterocycle known for its significant biological properties, linked to a 4-iodophenyl group at the 5-position and a hydroxymethyl functional group at the 3-position. The isoxazole scaffold is recognized as a critical pharmacophore in the development of novel antibacterial agents . Heterocyclic compounds containing nitrogen and oxygen atoms, such as the isoxazole core present in this reagent, are fundamental structures in over half of all known pharmaceuticals and are valued for their broad spectrum of reactivity and biological activity . The 4-iodophenyl substituent acts as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling researchers to rapidly generate a diverse library of derivatives for structure-activity relationship (SAR) studies . The hydroxymethyl group provides a synthetic anchor point for further functionalization, allowing for the creation of esters, ethers, or carbamate derivatives to optimize the compound's physicochemical properties or to link it to other molecular entities. This reagent is intended for use by scientific professionals in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for direct human or veterinary diagnostic, therapeutic, or any other consumer-related applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the product with appropriate personal protective equipment under standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

[5-(4-iodophenyl)-1,2-oxazol-3-yl]methanol

InChI

InChI=1S/C10H8INO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2

InChI Key

VPDNSZROMMVRBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CO)I

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization of 5 4 Iodophenyl Isoxazol 3 Yl Methanol and Analogues

Application of Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of isoxazole (B147169) derivatives. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques such as Heteronuclear Multiple Bond Correlation (HMBC), allows for the unambiguous assignment of all proton and carbon signals.

For the analogous compound, (3-(4-bromophenyl)-isoxazol-5-yl)methanol , the ¹H NMR spectrum (in CDCl₃, 400 MHz) displays characteristic signals that confirm its structure. The aromatic protons of the 4-bromophenyl ring appear as a doublet in the range of δ 7.67–7.42 ppm. A singlet at δ 8.08 ppm is attributed to the isoxazole ring proton (H-4), and a singlet at δ 6.54 ppm corresponds to the methanolic proton. The methylene protons of the hydroxymethyl group also appear as a distinct signal researchgate.net.

The ¹³C NMR spectrum further corroborates the structure, with signals corresponding to the aromatic carbons, the isoxazole ring carbons, and the methylene carbon of the methanol group.

2D NMR techniques, such as HMBC, are instrumental in establishing the connectivity between different parts of the molecule. For instance, correlations between the methylene protons and the C-3 and C-4 carbons of the isoxazole ring, as well as with the attached hydroxymethyl carbon, would definitively confirm the substitution pattern.

A comparative analysis with other analogues, such as (3-para-tolyl-isoxazol-5-yl)methanol , provides further insight into the influence of substituents on the chemical shifts biolmolchem.combiolmolchem.com. The presence of the electron-donating methyl group in the para position of the phenyl ring would be expected to cause an upfield shift of the aromatic proton signals compared to the halogenated analogues.

Interactive Data Table: ¹H NMR Data for (3-(4-bromophenyl)-isoxazol-5-yl)methanol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.08s1HIsoxazole H-3
7.67–7.42d4HAromatic
6.54s1HIsoxazole H-4

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of key functional groups within the molecule. The IR spectrum of (3-(4-bromophenyl)-isoxazol-5-yl)methanol exhibits a broad absorption band around 3304 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group researchgate.net. The C=N stretching vibration of the isoxazole ring is observed at approximately 1694 cm⁻¹ researchgate.net.

Aromatic C=C stretching vibrations are typically found in the 1548-1464 cm⁻¹ region. The presence of a band around 1040 cm⁻¹ is indicative of the C-O-C stretching within the isoxazole ring researchgate.net. For the analogous compound (3-para-tolyl-isoxazol-5-yl)methanol , similar characteristic peaks are observed, including a broad O-H stretch in the 3200-3500 cm⁻¹ range and the C=N stretch of the isoxazole ring around 1600 cm⁻¹ biolmolchem.com.

Interactive Data Table: Key IR Absorptions for Isoxazole Methanol Analogues

Wavenumber (cm⁻¹)Functional GroupCompound
~3304O-H stretch (alcohol)(3-(4-bromophenyl)-isoxazol-5-yl)methanol
~1694C=N stretch (isoxazole)(3-(4-bromophenyl)-isoxazol-5-yl)methanol
~1040C-O-C stretch (isoxazole)(3-(4-bromophenyl)-isoxazol-5-yl)methanol
3200-3500O-H stretch (alcohol)(3-para-tolyl-isoxazol-5-yl)methanol
~1600C=N stretch (isoxazole)(3-para-tolyl-isoxazol-5-yl)methanol

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are essential for determining the molecular weight and elemental composition of the synthesized compounds. The mass spectrum of a (5-phenylisoxazol-3-yl)methanol derivative would be expected to show a molecular ion peak ([M]⁺) corresponding to its calculated molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this class of compounds may include the loss of the hydroxymethyl group, cleavage of the isoxazole ring, and fragmentation of the substituted phenyl ring. For halogenated analogues, the isotopic pattern of bromine or chlorine would be a characteristic feature in the mass spectrum.

Computational and Theoretical Investigations of 5 4 Iodophenyl Isoxazol 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties and reactivity of heterocyclic compounds. These computational methods allow for a detailed examination of molecular geometries, electronic structures, and potential reaction pathways, providing insights that complement experimental findings. For a molecule such as (5-(4-Iodophenyl)isoxazol-3-yl)methanol, DFT can predict its behavior at the atomic level, offering a fundamental understanding of its chemical characteristics.

DFT has been widely utilized to study various isoxazole (B147169) derivatives, optimizing their geometrical structures and calculating key electronic parameters. nih.gov Such studies commonly employ functionals like B3LYP combined with basis sets such as 6-311G(d,p) to achieve a balance between computational cost and accuracy in describing the electronic behavior of these systems. researchgate.netnih.gov

The three-dimensional structure of this compound is not rigid; it possesses conformational flexibility due to the rotation around several single bonds. These include the bond connecting the phenyl ring to the isoxazole core, and the bonds associated with the hydroxymethyl group at the C3 position. Conformational analysis using DFT is performed by systematically rotating these bonds and calculating the potential energy at each step to map the potential energy surface.

This process identifies various conformers (local minima) and the transition states that separate them. The goal is to locate the global minimum energy conformation, which represents the most stable and thus the most populated structure of the molecule under equilibrium conditions. The relative energies of different conformers determine their statistical populations at a given temperature. For the title compound, key dihedral angles would be scanned to understand the steric and electronic effects governing its preferred spatial arrangement.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (Phenyl-Isoxazole)Dihedral Angle (Isoxazole-CH2OH)Relative Energy (kcal/mol)
A (Global Minimum) 35.0°60.2°0.00
B 0.0°61.5°+1.52
C 34.8°178.5°+2.11
D 90.0°59.8°+3.45

Note: This table contains hypothetical data representative of a typical DFT conformational analysis.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the electron-donating ability of a molecule (nucleophilicity). Its energy level (EHOMO) is related to the ionization potential (IP), which is the energy required to remove an electron (IP ≈ -EHOMO).

LUMO : Represents the electron-accepting ability of a molecule (electrophilicity). Its energy level (ELUMO) is related to the electron affinity (EA), the energy released when an electron is added (EA ≈ -ELUMO). pku.edu.cn

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich phenyl and isoxazole rings, while the LUMO would also be located over the π-conjugated system.

Table 2: Calculated FMO Properties for this compound

ParameterSymbolCalculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.45
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.21
HOMO-LUMO Energy GapΔE5.24
Ionization PotentialIP6.45
Electron AffinityEA1.21

Note: This table contains representative theoretical values based on DFT calculations for analogous aromatic heterocyclic systems.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in predicting the sites for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to represent different electrostatic potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, representing electron-rich areas. These are the most likely sites for an electrophilic attack and are typically found around electronegative atoms like oxygen and nitrogen. researchgate.net

Blue Regions : Indicate positive electrostatic potential, representing electron-poor areas. These are susceptible to nucleophilic attack and are usually located around hydrogen atoms, particularly acidic ones. nih.gov

Green Regions : Represent areas of neutral or near-zero potential.

For this compound, the MEP map would show significant negative potential (red) localized on the oxygen and nitrogen atoms of the isoxazole ring and the oxygen atom of the hydroxymethyl group. These sites are prone to interactions with electrophiles or hydrogen bond donors. Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, indicating its acidic character.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures (i.e., bonds and lone pairs). wisc.edu This method is particularly useful for studying intramolecular interactions, such as hyperconjugation and charge delocalization.

NBO analysis quantifies the stabilization energy (E(2)) associated with the charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction. For the title compound, significant interactions would include the delocalization of lone pairs (LP) from the nitrogen and oxygen atoms of the isoxazole ring into the antibonding π* orbitals of the adjacent double bonds and the aromatic rings. acadpubl.eu This analysis also provides natural atomic charges, which offer a more chemically intuitive description of the charge distribution than other methods. The oxygen and nitrogen atoms are expected to carry a negative charge, while the carbon atoms bonded to them will exhibit a positive charge.

Table 3: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) N2π* (C3-C9)21.5
LP (1) N2π* (C4-C5)18.9
LP (2) O1π* (C5-N2)15.3
π (C4-C5)π* (C6-C7)Phenyl25.1
π (C6-C7)Phenylπ* (C4-C5)Isoxazole22.8

Note: This table presents hypothetical but plausible NBO interaction energies. Atom numbering is based on the isoxazole ring (O1, N2, C3, C4, C5) and the attached phenyl ring.

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the determination of reaction pathways, transition state structures, and activation energies. The core of this compound is the 3,5-disubstituted isoxazole ring. The most common and versatile method for synthesizing this heterocyclic system is the 1,3-dipolar cycloaddition reaction, also known as the Huisgen cycloaddition. researchgate.netnanobioletters.com

This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (as the 1,3-dipole) with an alkyne or an alkene (as the dipolarophile). nih.gov To form the title compound, the reaction would occur between 4-iodobenzonitrile oxide and a propargyl alcohol derivative. Theoretical studies on this class of reactions have explored several possible mechanisms:

Concerted Mechanism : This pathway proceeds through a single, asynchronous transition state where the two new sigma bonds are formed simultaneously, though not necessarily at the same rate. For many thermal, uncatalyzed 1,3-dipolar cycloadditions, DFT calculations predict a concerted mechanism to be the most favorable. nih.gov

Stepwise Mechanism : This mechanism involves the formation of an intermediate, which could be either a diradical or a zwitterion, followed by a second step of ring closure. While less common for nitrile oxide cycloadditions, stepwise pathways can become competitive depending on the substituents and reaction conditions. nih.gov

Catalyzed Mechanisms : The cycloaddition can be catalyzed by metals, such as copper. Computational studies of copper(I)-catalyzed cycloadditions have revealed nonconcerted mechanisms that proceed through distinct metallacycle intermediates, which significantly alter the reaction profile compared to the thermal process. organic-chemistry.org

DFT calculations can map the potential energy surface for each proposed pathway. By locating the structures of all reactants, intermediates, transition states, and products, a complete energy profile can be constructed. The calculated activation barriers for each step allow for a direct comparison of the feasibility of different mechanisms, providing a robust prediction of the most likely reaction pathway for the formation of the isoxazole ring.

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Molecular Modeling and Dynamics Simulations

Computational methods are indispensable tools in modern drug discovery, providing insights into molecular interactions at an atomic level. For a compound like this compound, these techniques can predict its behavior and guide its optimization as a potential drug candidate.

Ligand-Target Interaction Prediction and Analysis (General Principles)

The initial step in understanding the potential of a bioactive molecule is to identify its biological target and elucidate the nature of its interaction. In silico techniques such as molecular docking are employed to predict the preferred binding orientation of a ligand within the active site of a target protein mdpi.com. This process involves sampling a vast number of possible conformations and scoring them based on their binding affinity. For this compound, docking studies would aim to identify key interactions, such as hydrogen bonds formed by the hydroxymethyl group or the isoxazole nitrogen, and halogen bonds involving the iodine atom mdpi.com.

These predictive studies help in understanding how the ligand fits into the binding pocket and which functional groups are critical for affinity. The binding affinities calculated from these studies, often expressed as a docking score or binding energy (e.g., in kcal/mol), provide a quantitative estimate of the ligand's potency, guiding the selection of compounds for further synthesis and testing mdpi.com. The insights gained are foundational for building structure-activity relationship (SAR) models nih.gov.

Stability and Dynamics of Proposed Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the predicted ligand-receptor complex in a simulated physiological environment mdpi.comresearchgate.net.

By analyzing the trajectory of the simulation, researchers can evaluate the stability of the complex through metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A stable RMSD profile over the simulation period suggests a stable binding mode. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds, and highlight the flexibility of different regions of the protein upon ligand binding mdpi.com. This detailed understanding of the dynamic behavior of the complex is crucial for validating the initial docking predictions and ensuring the proposed binding mode is energetically favorable and stable over time.

In Silico-Guided Rational Drug Design Strategies

The knowledge garnered from docking and MD simulations forms the basis for rational drug design. These computational tools allow medicinal chemists to propose specific modifications to a lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties mdpi.commdpi.com.

For this compound, in silico analysis might suggest strategies such as:

Optimizing Interactions: If docking reveals an unoccupied pocket in the receptor's active site, the molecule could be modified to include a functional group that forms a favorable interaction within that space.

Improving Selectivity: By comparing the active sites of the target protein and related off-target proteins, modifications can be designed to introduce interactions that are unique to the intended target, thereby improving selectivity.

Enhancing Physicochemical Properties: Computational models can predict properties like solubility, permeability, and metabolic stability (ADME properties) mdpi.com. This allows for the early identification and modification of structural liabilities to improve the compound's drug-like characteristics.

This iterative cycle of computational prediction, chemical synthesis, and biological testing accelerates the drug discovery process, reducing the reliance on costly and time-consuming high-throughput screening nih.gov.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Influence of Isoxazole Ring, Iodophenyl, and Hydroxymethyl Group on Molecular Characteristics and Biological Potential

Each functional group within this compound plays a distinct role in defining its chemical identity and potential biological function.

Isoxazole Ring: The isoxazole ring is a five-membered heterocycle that serves as a versatile scaffold in many pharmaceutical agents researchgate.netresearchgate.net. Its unique electronic and structural properties make it a valuable component in drug design researchgate.net. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the ring system itself is relatively rigid, helping to properly orient the other substituents for optimal interaction with a biological target biolmolchem.com. The isoxazole nucleus is a common feature in drugs with a wide array of biological activities researchgate.netnih.govijpca.org.

Biological ActivityDescriptionReferences
AnticancerIsoxazole derivatives have shown cytotoxic effects against various cancer cell lines, including colon carcinoma and melanoma. nih.govijpca.org
Anti-inflammatoryCompounds containing the isoxazole ring have demonstrated significant anti-inflammatory activity, with some acting as COX-2 inhibitors. nih.govijpca.org
AntimicrobialThe isoxazole scaffold is present in various antibacterial and antifungal agents, such as sulfisoxazole. researchgate.netnih.govijpca.org
AntitubercularCertain isoxazole-containing compounds have shown potent activity against M. tuberculosis strains. ijpca.org
AntiviralThe isoxazole ring is a structural component in some molecules investigated for antiviral properties. researchgate.net

Iodophenyl Group: The iodophenyl group significantly influences the molecule's properties. The phenyl ring provides a hydrophobic surface that can engage in van der Waals and π-stacking interactions with aromatic amino acid residues in a protein's active site. The iodine atom is of particular interest due to its ability to form halogen bonds acs.org. A halogen bond is a non-covalent interaction between a halogen atom (like iodine) and a Lewis base (like an oxygen or nitrogen atom), which can contribute significantly to binding affinity and selectivity. The position and electronic environment of the iodine atom are critical for its ability to act as a halogen bond donor nih.govresearchgate.net. Furthermore, the bulky iodine atom can provide steric hindrance that may favor a specific binding conformation.

Hydroxymethyl Group: The introduction of a hydroxymethyl (-CH₂OH) group can profoundly alter a molecule's properties nih.govhyphadiscovery.com. This small, polar group can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs) researchgate.net. These interactions are often crucial for high-affinity binding to a biological target researchgate.net. Additionally, the hydroxymethyl group generally increases the hydrophilicity and aqueous solubility of a compound, which can improve its pharmacokinetic profile nih.gov.

Property InfluencedEffect of Hydroxymethyl GroupReferences
SolubilityGenerally increases water solubility due to its polarity. nih.gov
Target BindingCan form key hydrogen bonds with the target receptor, increasing binding affinity. nih.govresearchgate.net
MetabolismCan provide a site for metabolic transformations, such as oxidation or glucuronidation. hyphadiscovery.com
PharmacokineticsImproved solubility can lead to better absorption and distribution. nih.gov

Bioisosteric Modification Strategies Applied to Isoxazole Systems

Bioisosterism is a key strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters drugdesign.orgufrj.br. The isoxazole ring and its substituents are frequently subjected to bioisosteric modifications.

Original GroupBioisosteric ReplacementRationale for ReplacementReferences
IsoxazoleOxadiazoleAlters the position of heteroatoms, modifying the dipole moment and hydrogen bonding vectors. nih.gov
IsoxazoleTriazoleIntroduces an additional nitrogen, which can act as a hydrogen bond donor or acceptor, and increases stability. unimore.it
IsoxazolePyrazoleChanges the arrangement of heteroatoms, potentially improving metabolic stability and altering receptor interactions. nih.govufrj.br
Carboxylic Acid3-HydroxyisoxazoleMimics the acidic proton and hydrogen bonding pattern of a carboxylic acid with different physicochemical properties. drugdesign.org

Similarly, the substituents on the isoxazole ring can be modified. For instance, the hydroxymethyl group could be replaced with a bioisostere like a primary amide (-CONH₂) to maintain hydrogen bonding capabilities while altering other properties. The application of these strategies allows for the systematic exploration of the chemical space around the this compound scaffold to optimize its potential as a therapeutic agent.

Medicinal Chemistry and in Vitro/in Silico Biological Evaluation of Isoxazole Scaffolds Relevant to 5 4 Iodophenyl Isoxazol 3 Yl Methanol

Pharmacological Significance of the Isoxazole (B147169) Ring System

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties contribute to a wide range of pharmacological activities, making it a valuable scaffold in the design and development of novel therapeutic agents. The versatility of the isoxazole moiety allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to achieve desired therapeutic effects.

Overview of Diverse Biological Activities of Isoxazole Derivatives (e.g., anticancer, antimicrobial, anti-inflammatory, neuroprotective effects)

Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a multitude of diseases. acs.orgnih.govfigshare.com The inherent chemical properties of the isoxazole ring allow it to interact with a wide array of biological targets, leading to a diverse pharmacological profile. researchgate.net

Anticancer Activity: The isoxazole scaffold is a prominent feature in many compounds exhibiting potent anticancer properties. acs.org These derivatives have been shown to induce apoptosis, inhibit cell proliferation, and disrupt key signaling pathways implicated in cancer progression. nih.gov For instance, certain isoxazole-containing compounds have demonstrated significant cytotoxicity against various cancer cell lines, including breast, cervical, and liver cancer cells. acs.org The anticancer effects are often attributed to mechanisms such as the inhibition of enzymes like topoisomerase and histone deacetylase (HDAC), as well as the modulation of estrogen receptor alpha (ERα). nih.gov

Antimicrobial Activity: The isoxazole nucleus is integral to the development of new antimicrobial agents. nih.govmdpi.com Derivatives incorporating this scaffold have shown efficacy against a broad spectrum of microorganisms, including bacteria and fungi. nih.govresearchgate.net Notably, some isoxazole compounds have exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.org The antimicrobial potential of these compounds is often enhanced by the presence of specific substituents on the isoxazole ring system. acs.org

Anti-inflammatory Activity: Isoxazole derivatives are well-recognized for their significant anti-inflammatory effects. nih.govnih.govingentaconnect.com The anti-inflammatory properties of these compounds are often mediated through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). nih.gov Valdecoxib, a well-known COX-2 inhibitor, features an isoxazole core, highlighting the importance of this scaffold in the development of anti-inflammatory drugs. acs.orgresearcher.life

Neuroprotective Effects: Emerging research has highlighted the potential of isoxazole derivatives in the management of neurodegenerative diseases. figshare.com Certain isoxazole-containing compounds have shown promise in preclinical models of Alzheimer's disease by exhibiting neuroprotective effects. These effects are thought to be mediated through various mechanisms, including the attenuation of beta-amyloid and tau protein levels, which are hallmarks of the disease.

Isoxazole as a Privileged Scaffold for Lead Compound Identification

In the realm of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the development of new drugs. ingentaconnect.com The isoxazole ring is widely regarded as such a scaffold. researchgate.netresearchgate.net Its prevalence in a variety of biologically active compounds underscores its importance in drug discovery. researchgate.net

The utility of the isoxazole scaffold stems from several key features. Its aromatic nature and the presence of heteroatoms allow for a range of non-covalent interactions with biological macromolecules, including hydrogen bonding and π-π stacking. researchgate.net Furthermore, the isoxazole ring is synthetically accessible and amenable to a wide array of chemical modifications, which facilitates the generation of large and diverse compound libraries for high-throughput screening. researchgate.net This synthetic tractability allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of isoxazole derivatives, leading to the identification of potent and selective lead compounds for a variety of therapeutic targets. researchgate.netresearchgate.net The benzisoxazole scaffold, a fusion of a benzene ring and an isoxazole ring, is another example of a privileged structure with a broad spectrum of pharmacological activities. ingentaconnect.comnih.gov

In Vitro and In Silico Pharmacological Target Identification and Functional Studies

The identification and validation of pharmacological targets are crucial steps in the drug discovery process. For isoxazole derivatives, a combination of in vitro and in silico methods has been instrumental in elucidating their mechanisms of action and identifying their molecular targets. These studies provide valuable insights into how these compounds exert their therapeutic effects at a molecular level.

Enzyme Inhibition Studies (e.g., Cyclooxygenases, Cholinesterases, Mycobacterial FadD Enzymes)

Cyclooxygenases (COX): Isoxazole derivatives have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govnih.gov In vitro assays have demonstrated that many isoxazole compounds exhibit potent inhibitory activity against both COX-1 and COX-2 isoforms. researchgate.netnih.gov Some derivatives have shown selectivity for COX-2, which is an important consideration for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govmdpi.com For example, a study of novel isoxazole derivatives revealed that compounds C3, C5, and C6 were potent and selective COX-2 inhibitors with the following IC50 values: nih.govnih.gov

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
C31.89 ± 0.080.93 ± 0.012.03
C51.53 ± 0.050.85 ± 0.041.80
C61.05 ± 0.060.55 ± 0.031.91

Cholinesterases: The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. nih.gov Several studies have explored isoxazole derivatives as potential AChE inhibitors. researchgate.netnih.gov In vitro assays have identified isoxazole compounds with moderate to potent inhibitory activity against AChE. nih.gov For instance, a series of nine isoxazole derivatives were tested, with the most potent compound exhibiting an IC50 of 134.87 μM. nih.gov Molecular docking studies have complemented these in vitro findings by providing insights into the binding interactions of these compounds with the active site of AChE. nih.gov Another study on indole-isoxazole hybrids identified a compound, N-(2-(1H-indol-3-yl)ethyl)-5-(2-chlorophenyl) isoxazole-3-carboxamide (4b), as a promising anti-cholinesterase agent. ingentaconnect.com

Mycobacterial FadD Enzymes: Fatty acyl-AMP ligases (FadD) are essential enzymes in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making them attractive targets for new anti-tuberculosis drugs. acs.orgnih.gov A screening of isoxazole-containing molecules identified 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) as a specific inhibitor of M. tuberculosis. acs.orgnih.gov Kinetic experiments demonstrated that M1 inhibits the activity of both MtbFadD32 and MtbFadD28. acs.orgnih.gov These findings highlight the potential of the isoxazole scaffold in developing novel treatments for tuberculosis. nih.gov

Receptor Binding and Modulation Assays (e.g., Toll-like Receptor 8 Antagonism)

Toll-like Receptor 8 (TLR8): Toll-like receptors (TLRs) are key components of the innate immune system, and their dysregulation can contribute to autoimmune diseases. acs.orgresearchgate.net Isoxazole-based compounds have been identified as potent and selective antagonists of Toll-like Receptor 8 (TLR8). acs.orgresearchgate.net Through a combination of computational modeling and in vitro assays, researchers have developed isoxazole derivatives that effectively inhibit TLR8-mediated signaling. acs.orgresearchgate.net These antagonists have been shown to competitively bind to the ligand-binding pocket within the TLR8 dimerization interface. acs.orgresearchgate.net The most active compounds demonstrated favorable physicochemical properties, making them potential candidates for further development as therapies for TLR8-driven diseases. acs.orgnih.govresearchgate.net

Cellular Pathway Modulation (e.g., NF-κB, IRF-dependent Signaling)

The biological effects of isoxazole derivatives are often the result of their ability to modulate key cellular signaling pathways.

NF-κB Signaling: The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and immunity. nih.gov The antagonistic effect of isoxazole derivatives on TLR8 leads to the suppression of NF-κB-dependent signaling. acs.orgresearchgate.net By inhibiting TLR8, these compounds reduce the recruitment of MyD88, a key adaptor protein in the TLR signaling cascade, ultimately leading to decreased NF-κB activation and a reduction in inflammatory responses. acs.orgresearchgate.net In some instances, isoxazole derivatives have been shown to directly increase the expression of NF-κB1 in Jurkat cells, suggesting a pro-apoptotic mechanism of action. nih.gov

In Vitro Immunomodulatory Effects

The isoxazole scaffold is a versatile structure that has been the focus of research for its potential to modulate the immune system. Various derivatives have demonstrated a range of immunomodulatory activities, from immunosuppressive to immunostimulatory, in in vitro settings. These effects are often dependent on the specific substitutions on the isoxazole ring.

Studies have shown that certain 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives can influence the cellular immune response. For instance, 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) was found to inhibit the humoral immune response in vitro. nih.gov It also had an inhibitory effect on phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) and the production of tumor necrosis factor-alpha (TNF-α). nih.gov In contrast, other derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide have shown the ability to stimulate the mitogen-induced proliferation of lymphocytes. nih.govnih.gov

Further investigations into 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide revealed its capacity to increase the production of interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-elicited peritoneal cell cultures. nih.govmdpi.com The immunomodulatory effects of these compounds are linked to their influence on signaling protein expression in immune cells. nih.gov For example, some derivatives have been observed to modulate T-cell subsets and B-cell levels in lymphoid organs. nih.gov The diverse immunological activities observed highlight the potential for developing isoxazole-based compounds for treating autoimmune diseases, infections, or for use as vaccine adjuvants. nih.gov

A series of isoxazole derivatives, including MZ, MZO, and MZA, have been synthesized and shown to possess significant immunological activity. science24.com These compounds exhibited a dose-dependent ability to suppress PHA-induced proliferation of human PBMCs. science24.com While some derivatives had a weak suppressive effect on LPS-induced TNF-α production, others with strong antiproliferative action did not inhibit TNF-α production, indicating a differential mechanism of action. science24.com

The following table summarizes the in vitro immunomodulatory effects of selected isoxazole derivatives.

Compound/Derivative SeriesCell TypeAssayObserved Effect
5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5)Peripheral Blood Mononuclear Cells (PBMCs)Phytohemagglutinin A (PHA)-induced proliferationInhibitory
5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5)Peripheral Blood Mononuclear Cells (PBMCs)TNF-α productionInhibitory
5-amino-3-methyl-1,2-oxazole-4-carbohydrazidePeritoneal cellsLipopolysaccharide (LPS)-elicited IL-1β productionIncreased production
MZO-2Peripheral Blood Mononuclear Cells (PBMCs)Phytohemagglutinin A (PHA)-induced proliferationSuppressive
MZA-1Whole blood culturesLipopolysaccharide (LPS)-induced TNF-α productionWeak inhibitory action

In Vitro Antioxidant Activity Assessment

Isoxazole derivatives have been investigated for their potential as antioxidant agents, with several studies demonstrating their ability to scavenge free radicals in vitro. The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the cupric reducing antioxidant capacity (CUPRAC) method.

A study on fluorophenyl-isoxazole-carboxamide derivatives revealed potent antioxidant activity in the DPPH assay. nih.gov Specifically, compounds 2a and 2c in this study demonstrated high antioxidant potency with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively. nih.govresearchgate.netresearcher.life These values were significantly lower than that of the positive control, Trolox, which had an IC50 value of 3.10 ± 0.92 µg/ml. nih.govresearchgate.netresearcher.life This indicates a much stronger radical scavenging activity for these isoxazole derivatives.

In another investigation, a series of novel isoxazole compounds were evaluated for their antioxidant properties using both CUPRAC and DPPH methods. nih.gov The results showed that some of the synthesized compounds exhibited notable antioxidant activity. nih.govresearchgate.net The presence of electron-donating groups on the isoxazole structure has been suggested to be responsible for their antioxidant properties.

The antioxidant activity of isoxazole-based chalcones and indolyl isoxazole derivatives has also been reported. nih.gov The structural modifications on the isoxazole ring play a crucial role in determining the antioxidant potential of these compounds.

Below is a data table summarizing the in vitro antioxidant activity of selected isoxazole derivatives.

CompoundAssayIC50 Value (µg/mL)Reference StandardReference Standard IC50 Value (µg/mL)
Fluorophenyl-isoxazole-carboxamide 2aDPPH0.45 ± 0.21Trolox3.10 ± 0.92
Fluorophenyl-isoxazole-carboxamide 2cDPPH0.47 ± 0.33Trolox3.10 ± 0.92
Isoxazoline 3cDPPH14.56±0.59Ascorbic acid14.23±0.11
Isoxazoline 3aDPPH15.74±0.48Ascorbic acid14.23±0.11
Isoxazoline 3gDPPH15.35±1.00Ascorbic acid14.23±0.11

Principles of Drug Design and Lead Optimization for Isoxazole-Based Compounds

Lead Compound Identification and Derivatization Strategies

The identification of a lead compound is a critical first step in the drug discovery process. For isoxazole-based compounds, lead identification often involves screening libraries of compounds for a desired biological activity. Once a lead compound with promising activity is identified, derivatization strategies are employed to optimize its properties.

A key strategy in lead optimization is the exploration of the structure-activity relationship (SAR). nih.gov This involves synthesizing a series of derivatives of the lead compound with systematic modifications to different parts of the molecule. For instance, in the development of isoxazole-containing inhibitors for the influenza A virus M2-S31N proton channel, an initial lead compound was identified, and an expeditious synthetic strategy was employed to explore the SAR of isoxazole-containing inhibitors. nih.gov This led to the discovery of potent antivirals with submicromolar efficacy. nih.gov

Derivatization can involve altering substituents on the isoxazole ring or on appended phenyl rings. ijpca.org The presence of certain groups, such as methoxy, dimethyl amino, and bromine at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring, has been shown to enhance the antibacterial activity of isoxazole derivatives. ijpca.org Similarly, for anticancer activity, the presence of electron-donating groups on the benzene ring, such as methoxy substituents, has been found to enhance the cytotoxic activity of isoxazole chalcone derivatives. mdpi.com

The process of lead optimization aims to improve not only the potency of the compound but also its selectivity, pharmacokinetic properties, and safety profile. nih.gov The structural versatility of the isoxazole ring allows for a wide range of modifications, making it a valuable scaffold in medicinal chemistry. ijpca.orgresearchgate.net

Development of Multi-Targeted Therapeutics

A growing trend in drug discovery is the development of multi-targeted therapeutics, which are single molecules designed to interact with multiple biological targets. nih.govresearchgate.net This approach can offer advantages in treating complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often involved. The isoxazole scaffold has emerged as a promising platform for the design of such multi-targeted agents. nih.govresearchgate.net

Molecular hybridization is a powerful strategy used to develop multi-targeted therapeutics. This involves combining two or more pharmacophores (bioactive scaffolds) into a single molecule. nih.gov The resulting hybrid compound may exhibit enhanced or synergistic activities compared to the individual components. nih.gov The isoxazole ring, with its favorable physicochemical properties, is an attractive component for creating hybrid compounds. nih.gov

For example, hybrids incorporating linked isoxazole and oxazole moieties have been developed and shown to possess a diverse range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. nih.gov The combination of these heterocyclic rings can lead to complementary binding interactions at the biological target, potentially resulting in increased affinity or multifunctional activity. nih.gov The structural adaptability of the isoxazole ring facilitates its integration into multi-target drug development programs. mdpi.com

Rational Design Incorporating the Isoxazole Moiety for Enhanced Biological Efficacy

Rational drug design utilizes the knowledge of a biological target's structure and mechanism to design molecules with high affinity and selectivity. The isoxazole moiety is frequently incorporated in rational design strategies to enhance the biological efficacy of new therapeutic agents.

Structure-based drug design is a key component of rational design. This approach was used in the development of a novel isoxazole azepine scaffold as a BET inhibitor. researchgate.net By using the crystallographic binding modes of an amino-isoxazole fragment and known inhibitors, researchers were able to design a scaffold with good potency in both biochemical and cellular assays. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are another important tool in rational drug design. QSAR models help to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. In a study aimed at developing isoxazole-based VEGFR2 inhibitors, 2D and 3D-QSAR models were generated. nih.govresearchgate.net These models indicated that the presence of more electron-donating groups on the benzene ring linked to the isoxazole was necessary for activity. nih.govresearchgate.net

Molecular docking simulations can further elucidate the binding interactions between isoxazole derivatives and their target proteins. For instance, in the design of herbicide safeners, molecular docking suggested that novel substituted oxazole isoxazole carboxamides could compete with the herbicide in the active site of the target enzyme, explaining their protective effects. nih.gov These computational approaches, combined with synthetic chemistry, allow for the rational design and optimization of isoxazole-based compounds with improved biological efficacy.

Future Perspectives and Research Directions for 5 4 Iodophenyl Isoxazol 3 Yl Methanol

Exploration of Novel and Sustainable Synthetic Pathways for Isoxazole (B147169) Derivatives

The synthesis of isoxazole derivatives has been a subject of extensive research, but the development of environmentally benign and efficient methods remains a priority. ijbpas.com Traditional synthetic routes often involve harsh conditions, long reaction times, and the use of hazardous solvents. nih.gov Future research should focus on applying modern, sustainable synthetic strategies to the production of (5-(4-Iodophenyl)isoxazol-3-yl)methanol and its analogues.

Green chemistry approaches, such as ultrasound-assisted synthesis, have emerged as powerful alternatives. preprints.org Sonochemistry can enhance reaction efficiency, reduce energy consumption, and improve yields, often minimizing byproduct formation and allowing for the use of greener solvents. nih.govpreprints.org For instance, ultrasound has been successfully used in one-pot, multi-component reactions to generate various isoxazole derivatives, a strategy that could be adapted for the target compound. nih.gov

Another promising direction is the use of aqueous media for synthesis, which is less expensive, safer, and more environmentally friendly than conventional organic solvents. nih.gov Efficient syntheses of 5-arylisoxazoles have been achieved in water without the need for a catalyst, presenting a streamlined and eco-friendly pathway. nih.gov Furthermore, exploring catalytic systems, such as cerium ammonium nitrate (CAN) for [3+2] cycloaddition reactions, can provide mild and sustainable conditions for synthesizing isoxazole precursors. researchgate.net The development of such clean and efficient synthetic methodologies is crucial for the large-scale and economically viable production of this compound for further investigation. mdpi.com

Table 1: Examples of Sustainable Synthetic Methods for Isoxazole Derivatives

Method Key Features Advantages Reference
Ultrasound-Assisted Synthesis Use of ultrasonic irradiation to accelerate reactions. Enhanced efficiency, reduced reaction times, lower energy consumption, minimized byproducts. nih.govpreprints.org
Aqueous Media Synthesis Utilizes water as the reaction solvent. Environmentally benign, cost-effective, safer, often easier work-up. nih.gov
Multi-Component Reactions (MCRs) One-pot reactions involving three or more starting materials. High atom economy, operational simplicity, reduced waste. nih.gov

Advanced Computational Approaches for Predictive Biological Activity and Mechanism Elucidation

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for predicting the biological activity of novel compounds and elucidating their mechanisms of action. researchgate.net For this compound, in silico studies can guide synthetic efforts by identifying promising structural modifications and potential biological targets, thereby saving significant time and resources.

Molecular docking simulations can be employed to predict the binding affinity and orientation of the compound within the active sites of various enzymes and receptors. This approach has been successfully used to identify potential heat shock protein 90 (Hsp90) inhibitors from a database of isoxazole-based molecules. researchgate.net Similar studies could reveal whether this compound or its analogues are likely to interact with key targets in cancer, inflammation, or infectious diseases.

Furthermore, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions can provide early insights into the pharmacokinetic and safety profiles of designed analogues. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can also be developed to correlate the structural features of a series of related isoxazole derivatives with their biological activities, helping to refine the design of more potent compounds. These computational approaches, when used in concert with experimental validation, can accelerate the journey from a lead compound to a potential drug candidate.

Expanding the Spectrum of Biological Targets and Elucidating Novel Mechanisms of Action

The isoxazole ring is a privileged scaffold known to impart a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. ijpca.orgresearchgate.netnih.gov Derivatives have been shown to interact with a variety of biological targets, such as enzymes and receptors. researchgate.net A key future direction for this compound is to screen it against a broad array of biological targets to uncover its full therapeutic potential.

Initial research could focus on areas where isoxazoles have already shown promise. For example, many isoxazole derivatives exhibit significant anticancer activity by inducing apoptosis or inhibiting key signaling pathways. nih.govespublisher.com Screening this compound against a panel of cancer cell lines could identify potential utility in oncology. nih.govresearchgate.net Similarly, given the known anti-inflammatory and antibacterial activities of other isoxazoles, its efficacy against relevant targets in these areas should be investigated. nih.govresearchgate.net

Beyond established activities, it is crucial to explore novel mechanisms of action. High-throughput screening and phenotypic assays can reveal unexpected biological effects, which can then be investigated at the molecular level. Elucidating how this compound exerts its biological effects is fundamental to its development as a therapeutic agent or a chemical probe.

Design and Synthesis of Analogues through Strategic Structural Modifications

The structure of this compound offers multiple sites for strategic modification to generate a library of analogues with potentially improved activity, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are essential to guide the rational design of these new compounds. nih.gov

Key areas for modification include:

The Iodophenyl Ring: The iodine atom is a particularly attractive site for modification. It can be replaced with other halogens (F, Cl, Br) or different electron-donating or electron-withdrawing groups to probe electronic and steric effects on activity. nih.gov The iodine also facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups, significantly expanding chemical diversity. nih.gov

The Methanol Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to an ether or amine. These modifications alter the molecule's polarity, hydrogen bonding capacity, and potential interactions with biological targets.

The Isoxazole Core: While typically less modified, substitutions at the C4 position of the isoxazole ring could be explored to fine-tune the electronic and steric properties of the molecule.

SAR studies on related isoxazoles have demonstrated the importance of substituents for biological activity. For instance, in a series of 5-(thiophen-2-yl)isoxazoles, an electron-rich trimethoxyphenyl group at the 3-position of the isoxazole core was found to be crucial for superior anti-breast cancer activity. nih.gov Similar systematic studies on analogues of this compound will be critical for optimizing its therapeutic potential.

Table 2: Potential Strategic Modifications and Their Rationale

Modification Site Potential New Groups Rationale for Modification
C4 of Phenyl Ring (Iodine replacement) -F, -Cl, -Br, -CF3, -OCH3 Modulate electronic properties, lipophilicity, and metabolic stability.
C4 of Phenyl Ring (via cross-coupling) Aryl, heteroaryl, alkynyl groups Explore new binding interactions and expand chemical space.
C3 Methanol Group -CHO, -COOH, -COOR, -CH2OR, -CH2NH2 Alter hydrogen bonding potential, polarity, and introduce new functional handles.

Potential for Developing New Research Probes and Therapeutic Agents

Building on the exploration of its biological activity and the synthesis of new analogues, this compound serves as a promising starting point for developing both therapeutic agents and chemical research probes.

As a therapeutic agent, optimized analogues could target a range of diseases. Isoxazole-containing compounds are already established as drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin, demonstrating the clinical viability of this scaffold. ijpca.orgijbpas.com If potent and selective activity is identified for a particular biological target, a focused drug development program could be initiated.

In addition to therapeutic applications, the isoxazole scaffold can be incorporated into fluorescent probes for biological imaging. nih.gov Suitably designed isoxazoles can exhibit intense fluorescent properties. researchgate.net The structure of this compound, particularly the iodophenyl moiety, is well-suited for elaboration into such probes. The iodine can be replaced with a fluorophore via cross-coupling chemistry, or the entire molecule could serve as a core scaffold for a new class of fluorescent tags. These probes would be valuable tools for studying biological processes and visualizing drug-target interactions in cellular environments. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.